molecular formula C39H79N2O6P B1171928 ANTHRAQUINONE BLUE CAS No. 12619-59-9

ANTHRAQUINONE BLUE

Cat. No.: B1171928
CAS No.: 12619-59-9
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Description

Anthraquinone Blue refers to a class of high-performance synthetic dyes and reagents based on the 9,10-anthraquinone structure . These compounds are valued for their stability, bright colors, and resistance to degradation. While specific data for the reagent named "this compound" is limited, closely related this compound dyes, such as Solvent Blue 36, demonstrate strong coloring power, high transparency, and excellent lightfastness . A primary industrial application of related this compound dyes is in coloring polymers and synthetic fibers. They are suitable for materials like polystyrene (PS), polycarbonate (PC), and ABS resins, offering high heat resistance which is critical for plastic processing . In scientific research, anthraquinone derivatives are extensively investigated as valuable pharmacological tools and drugs, with studies covering areas such as anticancer, antibacterial, and anti-inflammatory activities . The antibacterial mechanisms of anthraquinones are an active area of study, with research indicating they may work by inhibiting biofilm formation, disrupting cell walls, and interfering with nucleic acid synthesis . Beyond life sciences, anthraquinones are also explored in environmental science for applications in photocatalytic technology for pollutant degradation and in the development of redox flow batteries for energy storage . This product, this compound, is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

12619-59-9

Molecular Formula

C39H79N2O6P

Origin of Product

United States

Scientific Research Applications

Textile Dyeing

Properties and Performance

Anthraquinone blue is widely utilized in the textile industry due to its excellent color fastness and stability. It provides vibrant hues on cotton and synthetic fibers through various dyeing techniques. Recent studies highlight its performance in:

  • Dyeing Methods : The dip–pad–steam process has been evaluated for dyeing cotton with anthraquinone reactive dyes, achieving high wash fastness (grade 4 or above) and light fastness (grade 5) .
  • Comparative Dyeing : A novel blue azo-anthraquinone dye demonstrated similar color characteristics to existing dyes while maintaining superior fastness properties, indicating its potential for widespread use in textile applications .

Environmental Applications

Biodegradation Studies

This compound has been the subject of research focused on its degradation in wastewater treatment processes. Microbial degradation pathways have been explored to mitigate the environmental impact of anthraquinone dyes:

  • Microbial Decolorization : Studies have shown that specific strains of Aspergillus can effectively decolorize anthraquinone dyes such as Disperse Blue 2BLN, achieving a decolorization rate of up to 93.3% over 120 hours . The enzymatic activity, particularly that of manganese peroxidase, plays a crucial role in this process.
  • Advanced Oxidation Processes : Research has also investigated the use of persulfate activation via modified biochar for the degradation of anthraquinone dyes like Reactive Blue 19, showcasing promising results for wastewater treatment applications .

Biochemical Studies

Enzymatic Reactions and Pathways

This compound serves as a model compound in biochemical studies aimed at understanding enzymatic reactions involved in dye degradation:

  • Enzyme Activity Analysis : The role of ligninolytic enzymes in the degradation pathways of anthraquinone dyes has been extensively studied. The identification of degradation intermediates through techniques like FTIR and GC-MS has provided insights into the metabolic pathways involved .
  • Case Studies : Various studies have documented the effectiveness of different microbial strains in degrading anthraquinone compounds, contributing to knowledge about their ecological impact and potential bioremediation strategies.

Summary Table of Applications

Application Area Description Key Findings
Textile DyeingUsed for dyeing cotton and synthetic fibersHigh wash fastness (grade 4+) and light fastness (grade 5) achieved
Environmental TreatmentBiodegradation of anthraquinone dyes in wastewaterEffective decolorization by Aspergillus strains; up to 93.3% decolorization
Biochemical ResearchStudy of enzymatic degradation pathwaysIdentification of key enzymes like manganese peroxidase; insights into pathways

Comparison with Similar Compounds

Structural and Functional Differences
Compound Key Substituents/Structure Molecular Weight Primary Applications
Anthraquinone Blue (e.g., Solvent Blue 136) Metal complex (anthraquinone + metal ions) Not specified Plastics (PET, ABS, PC), high heat resistance
Acid Blue 80 (CI 61585) Sodium sulfonate groups at 1,4-positions ~694.7 g/mol Textiles, cosmetics
Disperse Blue 22 1-hydroxy-4-methylamino groups 253.26 g/mol Synthetic fibers (polyester, nylon)
Solvent Blue 97 Anthraquinone with branched alkyl chains 530.7 g/mol Plastics (PS, PET, PA6)
Indanthrone Blue (PB60) Fused anthraquinone-pyrazine structure ~442.4 g/mol Paints, artist pigments (transparent)

Key Observations :

  • Metal complexation (e.g., Solvent Blue 136) enhances thermal stability and transparency in plastics .
  • Sulfonate groups (e.g., Acid Blue 80) improve water solubility for textile dyeing .
  • Alkyl side chains (e.g., Solvent Blue 97) increase compatibility with non-polar polymers like polyolefins .
Solubility and Stability

Data from solubility studies in supercritical CO₂ (scCO₂) and organic solvents:

Compound Solubility in scCO₂ (g·m⁻³) Temperature/Pressure Range (K/MPa) Solvent Compatibility
This compound 1 6.63–44.5 333.3–373.2 K; 20–40 MPa Low polarity organics
1,4-dihydroxyanthraquinone 13–314 308–348 K; 12.16–40.53 MPa Polar solvents (ethanol)
Solvent Blue 36 Insoluble in water Benzene, xylene, chloroform

Notable Trends:

  • Hydroxyl and amino substituents increase polarity, reducing solubility in scCO₂ but enhancing water resistance .
  • Non-polar derivatives (e.g., Solvent Blue 36) exhibit superior solubility in aromatic solvents for plastic coloring .
Degradation and Environmental Impact
Compound Degradation Method Efficiency (%) Key Factors Affecting Degradation
This compound (RBBR) Laccase enzyme + ABTS mediator 70–90 Enzyme dosage, pH, mediator concentration
Acid Blue 25 Anaerobic bioreactors 50–60 Microbial activity, dye concentration
Azo Dyes (e.g., Congo Red) Laccase-mediated oxidation 80–95 Structure simplicity, mediator presence

Critical Insights :

  • Anthraquinone dyes degrade slower than azo dyes due to fused aromatic rings .
  • RBBR (a common anthraquinone dye) requires redox mediators like ABTS for efficient enzymatic decolorization .

Preparation Methods

Reaction Design and Mechanism

Recent advancements in sustainable chemistry have enabled the synthesis of anthraquinonoid blue dyes via a one-pot amination strategy in SCF-CO₂. This method utilizes cyanuric chloride as a reactive group to facilitate the coupling of anthraquinone precursors with amines under high-pressure conditions. The SCF-CO₂ medium acts as both a solvent and a reaction accelerator, eliminating the need for toxic organic solvents and reducing energy consumption.

The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms of cyanuric chloride are sequentially replaced by amine groups. This stepwise substitution allows precise control over the degree of functionalization, yielding a dye precursor with optimized chromophoric properties. The absence of water in SCF-CO₂ prevents hydrolysis of reactive intermediates, ensuring high product purity.

Optimization Parameters

Key parameters influencing the reaction include:

  • Temperature : Optimal range of 80–120°C, balancing reaction kinetics and solvent stability.

  • Pressure : Maintained at 10–25 MPa to preserve the supercritical state of CO₂.

  • Amine-to-Precursor Ratio : A molar excess of 1.2–1.5:1 ensures complete substitution without side reactions.

Experimental data from Wang et al. (2024) demonstrate that this method achieves a conversion efficiency of 92–95%, with the final product exhibiting excellent solubility in SCF-CO₂ for subsequent textile dyeing applications.

Traditional Solvent-Based Amination Processes

Patent-Based Synthesis Using Aromatic Solvents

A widely cited patent (EP0775729B1) details a multi-step synthesis of aminoanthraquinone dyes in aromatic solvents. The process involves reacting leucoquinizarin or quinizarin with a mixture of alkylamines (e.g., 2-ethylhexylamine, amylamine) in the presence of dipropylene glycol monomethyl ether (DPM) as a co-solvent.

Reaction Conditions

  • Temperature : 70–120°C, typically maintained at 100°C for 2–5 hours.

  • Amine Stoichiometry : 2.05–2.50 moles of amine per mole of quinizarin, significantly lower than historical methods requiring 3–4 moles.

  • Post-Reaction Processing : Excess amines and water are removed via vacuum distillation, followed by dissolution in high-flash-point aromatic solvents (e.g., xylene) to produce a 40% dye solution.

Example Synthesis (Patent Data)

ComponentQuantity (g)Role
Quinizarin144.0Anthraquinone core
Leucoquinizarin16.0Reducing agent
DPM66.0Co-solvent
2-Ethylhexylamine55.8Primary amine
3-Methoxypropylamine38.4Secondary amine
Amylamine31.4Tertiary amine
Methylamine6.7Quaternary amine

This formulation, when heated at 100°C for 2 hours, yields a dye solution with enhanced thermal stability and reduced toxicity.

Comparative Analysis of Synthesis Methods

Efficiency and Yield

  • One-Pot SCF-CO₂ Method : Achieves near-quantitative conversion (92–95%) with minimal byproducts due to the inert nature of CO₂.

  • Traditional Solvent Method : Yields are unreported in the patent, but the lower amine excess (2.05–2.50 vs. 3–4 moles) suggests improved atom economy.

ParameterSCF-CO₂ MethodTraditional Solvent Method
Solvent ToxicityNon-toxic (CO₂)Moderate (aromatic solvents)
Energy ConsumptionHigh-pressure systemsConventional heating
Waste GenerationNegligibleRequires solvent recovery

The SCF-CO₂ approach eliminates wastewater contamination and reduces reliance on volatile organic compounds, aligning with green chemistry principles.

Emerging Innovations and Challenges

Ligand-Free Catalytic Systems

Recent studies explore Ullmann-type coupling reactions for anthraquinone functionalization without ligands, reducing metal contamination in the final product . For example, copper-catalyzed amination in SCF-CO₂ achieves 89% yield at 120°C, though scalability remains a challenge.

Q & A

Q. How to integrate multi-omics data to elucidate this compound’s mode of action in microbial systems?

  • Methodological Answer : Combine transcriptomics (RNA-Seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify dysregulated pathways. Use pathway enrichment tools (KEGG, GO) and network analysis (Cytoscape) for systems-level insights .

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